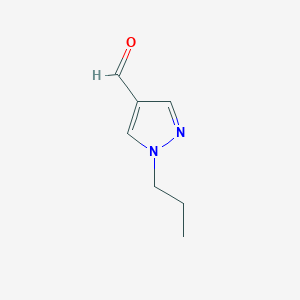

1-Propyl-1H-pyrazole-4-carbaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-propylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOOENCTKLBWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405678 | |

| Record name | 1-Propyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473249-36-4 | |

| Record name | 1-Propyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Propyl 1h Pyrazole 4 Carbaldehyde and Its Derivatives

Direct Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde

The direct synthesis of this compound can be achieved through a sequence of reactions involving the formation of the pyrazole (B372694) core followed by the introduction of the propyl and formyl groups.

Alkylation and Formylation Approaches

The synthesis can commence with a pyrazole derivative that is subsequently N-alkylated with a propyl group. google.com Following the introduction of the propyl group at the N-1 position, a formylation reaction is carried out to introduce the carbaldehyde group at the C-4 position. This formylation is often accomplished using the Vilsmeier-Haack reaction, which is a reliable method for formylating electron-rich heterocyclic systems. nih.gov

The general approach involves the reaction of a pyrazole with an appropriate propylating agent, such as propyl halide, in the presence of a base. The resulting 1-propylpyrazole is then subjected to formylation conditions. The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a key reagent in this transformation. nih.govrasayanjournal.co.in

Vilsmeier-Haack Reaction in Pyrazole-4-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of a variety of hydrazones, leading to the formation of the corresponding 4-formylpyrazoles. nih.govresearchgate.netchemmethod.com This reaction is particularly useful for the synthesis of 1-substituted-3-aryl-1H-pyrazole-4-carbaldehydes. bohrium.com The reaction involves the treatment of a suitable hydrazone with the Vilsmeier-Haack reagent. researchgate.netjocpr.com

The Vilsmeier-Haack reaction is typically carried out using a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). chemmethod.comnih.govigmpublication.org The reaction of DMF with POCl3 forms the Vilsmeier-Haack complex, which is the active formylating agent. jocpr.com The reaction conditions, such as temperature and reaction time, can be optimized to improve the yield of the desired pyrazole-4-carbaldehyde. For instance, some syntheses are performed at room temperature for several hours, while others may require heating. jocpr.comnih.gov The progress of the reaction is often monitored by thin-layer chromatography (TLC). researchgate.net

Optimization studies have shown that the molar ratio of the reactants and the choice of solvent can significantly impact the reaction outcome. For example, using an excess of DMF and POCl3 at elevated temperatures has been found to improve the yield of the formylated product. arkat-usa.org

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions

| Entry | Reactant Ratio (Substrate:POCl3:DMF) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:2:2 | 70 | 2 | 32 |

| 2 | 1:2:5 | 120 | 2 | 55 |

| 3 | 1:3:5 | 120 | 4 | 65 |

This is a representative table based on general optimization trends. Actual conditions and yields will vary depending on the specific substrate.

The Vilsmeier-Haack reaction exhibits a broad substrate scope for the synthesis of pyrazole-4-carbaldehydes from various hydrazones. researchgate.netresearchgate.net It is effective for the formylation of 1,3-disubstituted pyrazoles. arkat-usa.org However, the reaction can be influenced by the nature of the substituents on the pyrazole ring. Electron-donating groups on the pyrazole ring generally facilitate the electrophilic substitution, while strong electron-withdrawing groups can hinder the reaction. arkat-usa.org For example, 5-chloro-1H-pyrazoles bearing electron-withdrawing aromatic substituents at the C-3 position may show low reactivity. arkat-usa.org Additionally, certain functional groups on the starting materials may not be compatible with the reaction conditions. For instance, unprotected hydroxyl groups can be substituted by chlorine under the reaction conditions. umich.edu

To enhance the efficiency of the Vilsmeier-Haack reaction, microwave-assisted synthesis has emerged as a valuable technique. bohrium.comresearchgate.netsemanticscholar.orgdegres.eu Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields and cleaner reactions. degres.eudergipark.org.tr This method offers advantages of operational simplicity and is considered more environmentally friendly due to reduced energy consumption and potentially less solvent usage. nih.govresearchgate.net Both conventional heating and microwave irradiation have been successfully applied for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent. bohrium.comnih.govsemanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Vilsmeier-Haack Reaction

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | 60 | 2 hours | 65 | nih.gov |

| Microwave | 60 | 10 minutes | 83 | nih.gov |

One-Pot Synthetic Protocols

One-pot synthetic protocols offer a streamlined and efficient approach to the synthesis of pyrazole derivatives, including pyrazole-4-carbaldehydes. rsc.orgbiointerfaceresearch.com These methods involve the sequential addition of reagents to a single reaction vessel without the isolation of intermediate compounds, thereby saving time, resources, and reducing waste. For instance, a one-pot condensation of pyrazole-4-aldehydes with hydroxylamine (B1172632) hydrochloride can be performed to generate the corresponding oximes. researchgate.net Another example involves the one-pot reaction of hydrazine (B178648) hydrate, arylidene malononitrile (B47326), and isothiocyanates to produce 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com While not a direct synthesis of this compound itself, these one-pot methods highlight the potential for developing more direct and efficient routes to this target molecule and its derivatives. The development of a one-pot synthesis starting from simple precursors to directly yield this compound would be a significant advancement in the field.

Green Chemistry Principles in Synthesis

The synthesis of pyrazole derivatives is progressively aligning with the principles of green chemistry, aiming to create more environmentally benign and efficient chemical processes. researchgate.netnih.gov This shift addresses the drawbacks of conventional methods, which often involve harsh reaction conditions, hazardous solvents, and significant energy consumption. researchgate.netbenthamdirect.com Key areas of focus include the use of sustainable solvents, energy-efficient reaction technologies, and strategies for waste minimization. nih.govbenthamdirect.com

The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable pyrazole synthesis. Water, in particular, has been identified as a highly effective and environmentally friendly medium for these reactions. thieme-connect.com Its use in multicomponent reactions (MCRs) for synthesizing pyrazole derivatives like pyrano[2,3-c]pyrazoles is valued for leading to excellent yields and simplifying product workup. researchgate.net

Researchers have successfully employed aqueous media for the synthesis of various pyrazole derivatives, often in the presence of a catalyst to enhance efficiency. thieme-connect.com For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through a four-component condensation in a water-ethanol mixture, highlighting the utility of combining green solvents. nih.gov The use of polyethylene (B3416737) glycol (PEG-400) and water has also been reported for the catalyst-free, ultrasound-irradiated synthesis of highly substituted pyrazoles, demonstrating an environmentally interesting approach. researchgate.net

Significant reductions in reaction times and energy consumption have been achieved through the adoption of alternative energy sources such as microwave irradiation and ultrasonic radiation. researchgate.netbenthamdirect.com These techniques often lead to higher yields and faster reaction completions compared to traditional heating methods. nih.gov

For example, the synthesis of 4H-pyrano[2,3-c]pyrazoles using microwave irradiation was completed in under five minutes, a stark contrast to the longer times required for conventional stirring at room temperature. nih.gov Similarly, ultrasonic irradiation has been used to facilitate catalyst-free multicomponent reactions in water, yielding excellent results for pyrano[2,3-c]pyrazole synthesis. nih.gov These methods not only accelerate the chemical process but also align with the green chemistry principle of designing for energy efficiency. jetir.org The use of nano-ZnO catalysts has also been noted for providing exceptional yields (up to 95%) with short reaction times. mdpi.com

| Parameter | Conventional Method | Green Method (Microwave/Ultrasound) | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | nih.gov |

| Energy Source | Thermal Heating (Reflux) | Microwave / Ultrasonic Irradiation | researchgate.netnih.gov |

| Solvent | Organic Solvents (e.g., DMF, Toluene) | Water, Ethanol (B145695), PEG-400 | researchgate.netresearchgate.netmdpi.com |

| Catalyst | Often requires harsh acid/base catalysts | Recyclable nano-catalysts, organocatalysts, or catalyst-free | researchgate.netnih.gov |

Waste reduction in pyrazole synthesis is primarily achieved through the implementation of atom-economical reactions and the use of recyclable catalysts. Multicomponent reactions (MCRs) are inherently waste-reducing as they combine three or more reactants in a single step, incorporating most of the atoms from the starting materials into the final product. nih.govmdpi.com

Synthesis of Pyrazole-4-carbaldehyde Derivatives with Modified N1-Substituents

The functionalization of the pyrazole ring at the N1-position is a critical area of research, allowing for the creation of a wide array of derivatives with tailored properties. Synthetic strategies focus on introducing diverse substituents, including various alkyl, cyclopropyl (B3062369), and other complex groups.

The synthesis of N1-alkyl and N1-cyclopropyl pyrazole-4-carbaldehyde derivatives is well-documented. The Vilsmeier-Haack reaction is a common method for formylating N1-substituted pyrazoles at the C4 position. researchgate.net For instance, 1-, 3-, and 5-alkylpyrazoles can be converted into their corresponding 4-formyl derivatives using this reaction, both under standard conditions and with microwave activation. researchgate.net

Specific procedures have been developed for synthesizing N-cyclopropyl-1H-pyrazole-4-carboxamides from a 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde precursor. google.comgoogle.com This one-step process involves the reaction of the pyrazole-4-carbaldehyde with an amine (or its salt) in the presence of an oxidant and a catalyst. google.com Palladium-catalyzed cross-coupling reactions also provide an efficient route to functionalize the pyrazole ring, enabling the synthesis of various substituted pyrazole-4-carbaldehydes. ktu.edu

| N1-Substituent | Precursor/Method | Resulting Compound Type | Reference |

|---|---|---|---|

| Methyl | Vilsmeier-Haack on N-methyl pyrazole | 1-Methyl-1H-pyrazole-4-carbaldehyde | google.com |

| Varied Alkyl Groups | Vilsmeier-Haack on 1,3,5-trialkylpyrazoles | 1,3,5-Trialkyl-1H-pyrazole-4-carbaldehydes | researchgate.net |

| Cyclopropyl | Oxidative amidation of pyrazole-4-carbaldehyde with cyclopropylamine | N-cyclopropyl-1H-pyrazole-4-carboxamide | google.com |

| Phenyl | Vilsmeier-Haack on acetophenone (B1666503) phenylhydrazone | 1-Phenyl-1H-pyrazole-4-carbaldehyde | ktu.edu |

Beyond simple alkyl and cyclopropyl groups, a variety of other substituents have been introduced at the N1-position of pyrazole-4-carbaldehydes. The Vilsmeier-Haack reaction remains a versatile and widely used method for these syntheses. It facilitates the cyclization of hydrazones to form the pyrazole ring while simultaneously introducing the formyl group at the C4-position. chemmethod.comsemanticscholar.org

This approach has been used to synthesize a range of derivatives, including:

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes : Synthesized from the corresponding hydrazones via the Vilsmeier-Haack reaction. semanticscholar.org

3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydes : Prepared by treating N'-(1-(2,4-dichlorophenyl)ethylidene)-2-(substituted phenoxy)acetohydrazides with a Vilsmeier-Haack reagent (DMF/POCl3). researchgate.net

1,3-diphenyl-1H-pyrazole-4-carboxaldehyde derivatives : Synthesized through the reaction of the parent aldehyde with various hydrazines or via multicomponent reactions. ekb.eg

These synthetic routes demonstrate the flexibility of pyrazole chemistry, allowing for the creation of a diverse library of N1-substituted pyrazole-4-carbaldehyde compounds for various research applications. thieme-connect.de

Synthesis of Pyrazole-4-carbaldehyde Derivatives with Modified C3/C5-Substituents

The functionalization of the C3 and C5 positions of the pyrazole ring is a key strategy for creating a diverse library of pyrazole-4-carbaldehyde derivatives. This allows for the introduction of various chemical groups that can significantly influence the compound's biological activity and physical characteristics.

Halogenation, particularly bromination, of the pyrazole ring is a critical transformation for introducing a versatile handle for further synthetic modifications. The Vilsmeier-Haack reaction is a powerful tool for the synthesis of pyrazole-4-carbaldehydes, and it can be employed on precursors that already contain halogen substituents. For instance, a series of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes has been synthesized using the Vilsmeier-Haack reagent. nih.gov In one specific example, the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde was achieved, demonstrating the compatibility of the Vilsmeier-Haack conditions with a brominated aryl substituent at the C3 position. nih.gov

Direct methods for the preparation of 5-chloro- or 5-bromo-pyrazoles have also been developed. researchgate.net However, it has been noted that 5-chloro-1,3-dialkyl-1H-pyrazoles may fail to undergo formylation under Vilsmeier-Haack conditions, indicating that the sequence of halogenation and formylation is a crucial consideration in the synthetic design. researchgate.net

Table 1: Examples of Halogenated Pyrazole-4-carbaldehyde Derivatives

| Compound Name | Synthetic Method | Reference |

| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde | Vilsmeier Cyclization of Hydrazone | nih.gov |

The incorporation of small alkyl groups like methyl and cyclopropyl at the C3 and C5 positions of the pyrazole ring can significantly impact the molecule's lipophilicity and conformational properties. The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles bearing alkyl substituents. researchgate.net

More complex structures, such as those containing a cyclopropyl group, have also been synthesized. For example, 5-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a known compound that serves as a key intermediate in organic and medicinal chemistry. chemimpex.com The synthesis of such compounds can be achieved through multi-step sequences. A one-step process for the preparation of pyrazole carboxamide derivatives involves the reaction of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with an amine, showcasing a method for creating functionalized pyrazoles with both methyl and other substituents. google.com

The introduction of vinyl and other alkenyl groups onto the pyrazole scaffold provides a valuable site for further chemical transformations, such as polymerization or cross-coupling reactions. One method to achieve this is through the Wittig reaction or related olefination reactions on pyrazole-4-carbaldehydes. Research has shown the synthesis of 4-[2-arylethenyl]pyrazoles, which are essentially vinyl pyrazoles, demonstrating the feasibility of this synthetic route. umich.edu This transformation allows for the extension of the conjugated system of the pyrazole ring, which can have significant effects on the electronic and photophysical properties of the resulting molecule.

The introduction of aryl and heteroaryl groups at the C3 and C5 positions of the pyrazole ring is of great interest due to the diverse biological activities exhibited by such compounds. chemmethod.comsemanticscholar.org The Vilsmeier-Haack reaction is a widely utilized method for the synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes. chemmethod.comekb.eg This reaction typically involves the cyclization of hydrazones derived from substituted aromatic ketones in the presence of a Vilsmeier reagent (e.g., POCl3/DMF). chemmethod.com This approach has been successfully used to synthesize a variety of 3-aryl substituted pyrazole-4-carbaldehyde derivatives. chemmethod.com

Furthermore, pyrazole-4-carbaldehydes can serve as versatile precursors for the synthesis of more complex fused heterocyclic systems containing aryl and heteroaryl moieties. semanticscholar.org For example, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can undergo Knoevenagel condensation with acetophenones to form chalcone-like intermediates, which can then be cyclized to form pyrazolo[3,4-b]pyridines. semanticscholar.org

Table 2: Synthesis of Aryl-Substituted Pyrazole-4-carbaldehydes

| Starting Material | Reagent | Product | Reference |

| Galloyl hydrazide derived hydrazones | POCl3/DMF | 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | chemmethod.com |

| Hydrazones | Vilsmeier-Haack Reagent | 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes | nih.gov |

Catalytic Approaches in Pyrazole-4-carbaldehyde Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of pyrazole-4-carbaldehydes and their precursors.

Metal-promoted cycloaddition reactions provide an elegant and atom-economical route to the pyrazole core. One notable example is the 1,3-dipolar cycloaddition between a dipolarophile and a nitrilimine, which can be facilitated by a metal catalyst. The synthesis of substituted 1-aryl-4,5-dihydro-1H-pyrazoles has been achieved through the 1,3-dipolar cycloaddition of 4-allyl-2-methoxyphenol (a dipolarophile) and an N-aryl-C-ethoxycarbonitrilimine. imist.ma While this example leads to a dihydropyrazole, subsequent oxidation can potentially yield the aromatic pyrazole ring. Such cycloaddition strategies are valuable for constructing the pyrazole ring with specific substitution patterns that can then be further elaborated to include the 4-carbaldehyde group.

Organocatalysis in Pyrazole Ring Formation

The construction of the pyrazole ring, a fundamental heterocyclic scaffold, has traditionally relied on metal-catalyzed or classical condensation reactions. However, the field of organocatalysis has emerged as a powerful, environmentally benign alternative, offering unique pathways for the synthesis of pyrazole derivatives. chemmethod.com Organocatalysis avoids the use of often toxic and expensive transition metals, aligning with the principles of green chemistry. vwr.com

While the direct, de novo synthesis of the pyrazole ring using organocatalysts is a developing area, several strategies have been successfully employed for the synthesis of functionalized pyrazoles and their fused derivatives. These methods often involve the activation of acyclic precursors or the facilitation of cascade reactions by small organic molecules.

One notable approach involves the use of bifunctional organocatalysts, such as pyrrolidine-acetic acid, to promote multicomponent reactions. For instance, the synthesis of fused pyran-pyrazole derivatives has been achieved through a one-pot, three-component reaction of 1H-pyrazole-4-carbaldehyde, an active methylene (B1212753) compound, and malononitrile. In this process, the organocatalyst facilitates a cascade of reactions, leading to the formation of a complex heterocyclic system in good yields.

Furthermore, organocatalysis has been instrumental in achieving atroposelective synthesis of axially chiral pyrazoles. chemmethod.com This has been accomplished through a novel ring formation process where an organocatalyst simultaneously controls the construction of the pyrazole ring and the stereogenic axis. chemmethod.com This highlights the potential of organocatalysis to not only facilitate ring formation but also to control the three-dimensional arrangement of substituents on the pyrazole core.

The classical approach to pyrazole synthesis, the Knorr cyclocondensation, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. researchgate.net Organocatalysis can play a crucial role in this process by activating the carbonyl groups of the 1,3-dicarbonyl compound or by facilitating the initial condensation step. For example, proline and its derivatives are well-known organocatalysts for aldol (B89426) and Mannich reactions, which are key steps in the formation of the precursors for pyrazole synthesis.

The table below summarizes selected examples of organocatalysts used in the synthesis of pyrazole derivatives, highlighting the diversity of catalysts and their applications.

| Organocatalyst | Reaction Type | Substrates | Product Type | Reference |

| Pyrrolidine-acetic acid | Three-component cascade | 1H-Pyrazole-4-carbaldehyde, active methylene compound, malononitrile | Fused pyran-pyrazole | |

| Cinchona alkaloids | Enantioselective tandem Michael addition-Thorpe-Ziegler reaction | 2-Pyrazolin-5-ones, benzylidenemalononitriles | Dihydropyrano[2,3-c]pyrazoles | advancechemjournal.com |

| Pyrrolidine-BzOH salt | Diastereoselective double condensation | Pyrazolones, aryl aldehydes, aryl methyl ketones | 1,3-Diarylallylidene pyrazolones | scitepress.org |

While the direct organocatalytic synthesis of the parent 1-propyl-1H-pyrazole ring from simple acyclic precursors is still an area of ongoing research, the existing literature clearly demonstrates the power of organocatalysis in constructing complex and functionalized pyrazole derivatives. Future developments in this field are expected to provide even more efficient and stereoselective methods for the synthesis of this important class of heterocyclic compounds.

Catalyst Loading Optimization

In the realm of catalytic synthesis, particularly in organocatalysis, the optimization of catalyst loading is a critical parameter that directly influences the efficiency, cost-effectiveness, and environmental impact of a chemical transformation. The goal is to utilize the minimum amount of catalyst required to achieve a high yield and, in the case of asymmetric synthesis, high enantioselectivity, within a reasonable timeframe. chemmethod.com

Several studies on the synthesis of pyrazole derivatives have demonstrated the significant impact of catalyst loading on the reaction outcome. For instance, in the organocatalytic asymmetric synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole, it was shown that the catalyst loading could be reduced to as low as 1 mol% without a significant loss in yield or enantioselectivity. This low catalyst loading is highly desirable for large-scale synthesis, as it reduces costs and simplifies the purification process.

Similarly, in the synthesis of chiral pyrano-annulated pyrazoles, a combination of squaramide and silver catalysis was employed. chemmethod.com The optimization studies revealed that the loading of the organocatalyst could be successfully decreased to 1 mol%, affording the product in excellent yield and enantioselectivity. chemmethod.com

The following interactive data table illustrates the effect of catalyst loading on the yield and enantiomeric excess (ee) for the synthesis of a pyrazole derivative, based on representative literature data.

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | 2 | 95 | 98 |

| 2 | 5 | 4 | 94 | 97 |

| 3 | 2.5 | 8 | 92 | 97 |

| 4 | 1 | 12 | 90 | 96 |

As the data indicates, reducing the catalyst loading from 10 mol% to 1 mol% results in a slight decrease in yield and a marginal change in enantioselectivity, while significantly increasing the reaction time. This trade-off between reaction time and catalyst loading is a common observation in catalytic reactions and must be carefully considered based on the specific requirements of the synthesis.

In some cases, increasing the catalyst loading beyond a certain point does not lead to a further improvement in yield or may even have a detrimental effect. For the synthesis of dihydropyrano[2,3-c]pyrazoles, it was found that increasing the catalyst amount beyond a certain optimal value did not significantly increase the product yield. researchgate.netumich.edu

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful strategy in organic synthesis for devising a synthetic plan. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. scitepress.org This section outlines a retrosynthetic analysis for the target molecule, this compound.

The primary disconnections for this compound involve the C4-formyl group, the N1-propyl group, and the pyrazole ring itself.

Disconnection 1: The C4-Formyl Group

The first logical disconnection is the removal of the formyl group at the C4 position of the pyrazole ring. This transformation is the reverse of a formylation reaction. A common and effective method for introducing a formyl group onto an electron-rich heterocycle like pyrazole is the Vilsmeier-Haack reaction . chemmethod.comresearchgate.net This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent. Therefore, the retrosynthetic step leads back to 1-propyl-1H-pyrazole .

Disconnection 2: The N1-Propyl Group

The next disconnection targets the bond between the pyrazole nitrogen (N1) and the propyl group. This is the reverse of an N-alkylation reaction . Pyrazole is an aromatic heterocycle with an acidic N-H proton, which can be deprotonated with a suitable base to form a pyrazolide anion. This anion can then react with an alkylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, to introduce the propyl group at the N1 position. This retrosynthetic step simplifies the molecule to the parent 1H-pyrazole .

Disconnection 3: The Pyrazole Ring

The final stage of the retrosynthetic analysis involves breaking down the pyrazole ring into its fundamental acyclic precursors. The most common and well-established method for constructing a pyrazole ring is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.net

For the synthesis of the parent 1H-pyrazole, the required precursors are hydrazine and a three-carbon unit that can act as a 1,3-dielectrophile. A suitable precursor for this is malondialdehyde or its more stable synthetic equivalents, such as 1,1,3,3-tetraethoxypropane, which can be hydrolyzed in situ to generate malondialdehyde.

The complete retrosynthetic pathway can be visualized as follows:

Chemical Reactivity and Transformations of 1 Propyl 1h Pyrazole 4 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C4 position of the pyrazole (B372694) ring is susceptible to nucleophilic attack and can be readily transformed into other functional groups.

The aldehyde functional group of 1-Propyl-1H-pyrazole-4-carbaldehyde can be smoothly oxidized to the corresponding carboxylic acid, yielding 1-Propyl-1H-pyrazole-4-carboxylic acid . This transformation is a common reaction for pyrazole-4-carbaldehydes. umich.edu Various standard oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) (K₂Cr₂O₇) in an acidic medium. The reaction generally proceeds with high efficiency, often without causing degradation of the pyrazole ring. For related pyrazole aldehydes, oxidation has been achieved without significant side reactions, highlighting the robustness of the heterocyclic core. umich.edu

The general transformation is depicted below:

General Scheme for Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

| This compound | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | 1-Propyl-1H-pyrazole-4-carboxylic acid |

The aldehyde group is readily reduced to a primary alcohol, converting this compound into (1-Propyl-1H-pyrazol-4-yl)methanol . This reduction can be accomplished using a variety of hydride-based reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695). libretexts.org For a more powerful reduction, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be used, followed by an aqueous workup to protonate the resulting alkoxide intermediate. libretexts.orglibretexts.org The reduction is generally clean and provides the corresponding alcohol in good yield.

| Reactant | Reducing Agent | Solvent | Product |

| This compound | Sodium borohydride (NaBH₄) | Methanol/Ethanol | (1-Propyl-1H-pyrazol-4-yl)methanol |

| This compound | Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | (1-Propyl-1H-pyrazol-4-yl)methanol |

Condensation reactions are a cornerstone of the reactivity of this compound, providing pathways to a diverse range of more complex molecules through the formation of new carbon-carbon and carbon-nitrogen bonds.

This compound readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. researchgate.net This reaction typically occurs by heating the aldehyde and the amine in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step. rasayanjournal.co.in The resulting Schiff bases, which contain the C=N (azomethine) functional group, are important intermediates in the synthesis of various heterocyclic compounds and have been studied for their biological activities. researchgate.netrasayanjournal.co.in The reaction is versatile, and a wide array of aromatic and aliphatic amines can be used. ekb.eg

| Amine Reactant | Reaction Conditions | Resulting Schiff Base Product |

| Aniline | Ethanol, reflux | N-((1-Propyl-1H-pyrazol-4-yl)methylene)aniline |

| p-Toluidine | Methanol, cat. Acetic Acid, reflux | 4-Methyl-N-((1-propyl-1H-pyrazol-4-yl)methylene)aniline |

| Benzylamine | Ethanol, reflux | 1-Phenyl-N-((1-propyl-1H-pyrazol-4-yl)methylene)methanamine |

| 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | Methanol, cat. Acetic Acid, reflux | 4-(((1-Propyl-1H-pyrazol-4-yl)methylene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol |

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as piperidine (B6355638) or ammonium (B1175870) carbonate. researchgate.netwikipedia.org this compound serves as an excellent substrate for this reaction. umich.eduresearchgate.net When reacted with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate, it leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. These products are valuable precursors for the synthesis of various fused heterocyclic systems and other complex molecules. umich.edunih.gov

| Active Methylene Compound | Base Catalyst | Typical Solvent | Product |

| Malononitrile | Piperidine or Ammonium Carbonate | Ethanol or Ethanol/Water | 2-((1-Propyl-1H-pyrazol-4-yl)methylene)malononitrile |

| Ethyl cyanoacetate | Piperidine | Ethanol | Ethyl 2-cyano-3-(1-propyl-1H-pyrazol-4-yl)acrylate |

| Diethyl malonate | Piperidine | Ethanol | Diethyl 2-((1-propyl-1H-pyrazol-4-yl)methylene)malonate |

| Barbituric acid | Ammonium Carbonate | Water/Ethanol | 5-((1-Propyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (lacking α-hydrogens, such as this compound) and an enolizable ketone. umich.edu This reaction results in the formation of an α,β-unsaturated ketone, often referred to as a chalcone (B49325) analogue. Typically, the reaction is carried out in the presence of an aqueous or alcoholic solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The resulting pyrazolyl chalcones are of significant interest as synthetic intermediates.

| Ketone | Base Catalyst | Solvent | Product (Chalcone Analogue) |

| Acetone | NaOH | Ethanol/Water | 4-(1-Propyl-1H-pyrazol-4-yl)but-3-en-2-one |

| Acetophenone (B1666503) | NaOH | Ethanol | 1-Phenyl-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-one |

| Cyclohexanone | KOH | Methanol | 2-((1-Propyl-1H-pyrazol-4-yl)methylene)cyclohexan-1-one |

Oxime Formation and Subsequent Transformations

The aldehyde functional group of pyrazole-4-carbaldehydes, including the 1-propyl derivative, readily reacts with hydroxylamine (B1172632) to form the corresponding pyrazole-4-carbaldehyde oximes. documentsdelivered.com This condensation reaction is a standard method for converting aldehydes to oximes. The resulting oximes are stable, crystalline compounds and serve as versatile intermediates for further synthetic transformations. The structure and properties of various pyrazole-4-carbaldehyde oximes have been studied, highlighting their importance in heterocyclic chemistry. documentsdelivered.com

These oxime derivatives can be involved in subsequent reactions, such as rearrangements (e.g., Beckmann rearrangement) or cyclization reactions to generate novel heterocyclic systems. For example, the reaction of indole-3-carbaldehyde oximes with electrophiles can lead to the generation of nitrones, which can participate in cycloaddition reactions.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The electrophilic carbon atom of the aldehyde group in pyrazole-4-carbaldehydes is a prime target for nucleophilic attack by organometallic reagents, such as Grignard reagents. The reaction of a pyrazole-4-carbaldehyde with a Grignard reagent (R-MgX) results in the formation of a secondary alcohol.

A notable example involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methylmagnesium iodide, which yields the corresponding secondary alcohol, 1-(1-methyl-1H-pyrazol-4-yl)ethanol. nih.gov This alcohol can then undergo further transformations, such as dehydration, to afford vinylpyrazoles. nih.gov Similarly, reacting this compound with a Grignard reagent like methylmagnesium bromide would be expected to produce 1-(1-propyl-1H-pyrazol-4-yl)ethanol. The reactivity of various pyrazole carboxylic acid derivatives with Grignard reagents has been explored, leading to a range of products including tertiary alcohols and vinyl pyrazoles, demonstrating the versatility of this reaction class. niscpr.res.in

Transformations of the Pyrazole Ring System

Substitution Reactions on the Pyrazole Nucleus

While the pyrazole ring is aromatic and generally stable, it can undergo substitution reactions. The functionalization of the pyrazole core is often achieved through palladium-catalyzed cross-coupling reactions. ktu.eduresearchgate.net This modern synthetic approach allows for the introduction of a wide array of substituents onto the pyrazole nucleus with high selectivity. Typically, a halogenated pyrazole or a pyrazole triflate is used as the starting material for these couplings. ktu.eduresearchgate.net These reactive intermediates can be prepared from corresponding pyrazolones (hydroxypyrazoles). researchgate.net The development of these methods provides a powerful strategy for creating diverse libraries of substituted pyrazoles. ktu.edu

Functionalization at Different Positions (e.g., C3, C5)

Specific positions on the pyrazole ring, such as C3 and C5, can be targeted for functionalization. Palladium-catalyzed cross-coupling reactions are particularly effective for introducing substituents at the C3-position. ktu.eduresearchgate.net Starting from a 3-triflate derivative of a pyrazole-4-carbaldehyde, various groups can be installed using Suzuki (for aryl or vinyl groups), Sonogashira (for alkynyl groups), and Heck (for vinyl groups) coupling reactions. ktu.eduresearchgate.net

For instance, the Sonogashira coupling of a 3-triflate-1-phenyl-1H-pyrazole-4-carbaldehyde with phenylacetylene (B144264) yields the corresponding 3-(phenylethynyl) derivative. researchgate.net This methodology allows for the synthesis of ortho-functionalized pyrazoles, which are valuable precursors for building more complex fused heterocyclic systems. ktu.eduresearchgate.net

| Reaction Type | Reagents & Conditions | Resulting Functional Group at C3 |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Aryl group |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N) | Alkynyl group |

| Heck Coupling | Alkene, Pd catalyst, Base | Vinyl group |

Cycloaddition Reactions with Pyrazole Derivatives

Cycloaddition reactions are powerful tools for constructing cyclic compounds. youtube.com While the pyrazole ring itself is generally not a reactive participant in common cycloadditions, derivatives of this compound can be transformed into reactive species. For example, as mentioned previously, the aldehyde can be converted into a vinylpyrazole via a Grignard reaction followed by dehydration. nih.gov These vinylpyrazoles can then act as dienophiles or dienes in Diels-Alder reactions, depending on the substitution pattern. The reactivity of vinylpyrazoles, however, has been noted to be different from that of enamines. nih.gov The development of cycloaddition strategies involving pyrazole derivatives opens pathways to complex polycyclic structures.

Annulation and Fused Heterocycle Formation

This compound is a valuable building block for annulation reactions, where a new ring is fused onto the existing pyrazole scaffold. The ortho-positioning of the aldehyde group relative to a reactive site on the pyrazole ring (such as C3 or C5) is key to many of these strategies.

One common approach involves the Vilsmeier-Haack reaction on hydrazone precursors, which can lead to the formation of pyrazole-4-carbaldehydes that are then used to construct fused systems. nih.govchemmethod.com For example, pyrazole-4-carbaldehydes can react with active methylene compounds or binucleophiles to form fused rings. The reaction of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine (B178648) leads to the formation of pyrazolo[3,4-d]pyridazin-7-ones. umich.edu Furthermore, ortho-substituted pyrazoles, such as those bearing an alkyne and a formyl group, are excellent starting materials for annulation reactions that form condensed heterocyclic systems like pyrazolo[3,4-b]pyridines. ktu.edumdpi.com Palladium-catalyzed annulation is an emerging strategy for creating linearly fused nitrogen-containing heterocycles. whiterose.ac.uk These methods provide access to a wide range of fused pyrazole derivatives, which are prominent in medicinal chemistry and materials science. nih.gov

Stereochemical Aspects of Reactions (e.g., Oxime Isomerism)

The reaction of aldehydes and ketones with hydroxylamine to form oximes introduces the potential for stereoisomerism around the newly formed carbon-nitrogen double bond. This isomerism, commonly referred to as E/Z isomerism (or historically as syn/anti isomerism for aldoximes), is a critical aspect of the chemical reactivity of this compound. The spatial arrangement of the hydroxyl group relative to the pyrazole ring can significantly influence the oxime's physical properties, stability, and subsequent reactivity.

Research into the stereochemistry of oximes derived from related pyrazole-4-carbaldehydes provides significant insight into the likely isomeric preferences of this compound oxime. Studies on 1-alkyl-1H-pyrazole-4-carbaldehyde oximes have shown that their reactivity is characteristic of anti isomers (the E isomer). researchgate.net

A definitive stereochemical assignment has been made for a closely related analogue, 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime. Through single-crystal X-ray analysis, the configuration of this compound was unambiguously determined to be the anti (or E) isomer. researchgate.net In this configuration, the hydroxyl group of the oxime is directed away from the pyrazole ring. This preference for the E isomer is a common feature among aldoximes derived from aromatic aldehydes, driven by steric considerations that favor placing the larger substituent (the pyrazole ring) and the hydroxyl group on opposite sides of the C=N double bond.

The reaction of this compound with hydroxylamine is expected to yield predominantly the E-oxime. The two possible stereoisomers are depicted below:

The formation of a mixture of E and Z isomers is possible, and the ratio can sometimes be influenced by reaction conditions such as pH and temperature. However, the inherent steric strain in the Z isomer of pyrazole-4-carbaldehyde oximes generally leads to the strong predominance of the E isomer.

The stereochemical outcome of this reaction is not merely of academic interest. The specific geometry of the oxime can dictate its role in further synthetic transformations. For instance, the Beckmann rearrangement, a classic reaction of oximes, is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom undergoing migration. Thus, the exclusive or predominant formation of the E-oxime of this compound would determine the structure of the resulting amide product in a subsequent Beckmann rearrangement.

Table of Stereochemical Data for Related Pyrazole-4-carbaldehyde Oximes

| Compound | Method of Analysis | Observed Isomer(s) | Reference |

| 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime | X-ray Crystallography | anti (E) isomer | researchgate.net |

| 1-Alkyl-1H-pyrazole-4-carbaldehyde oximes | Chemical Reactivity | anti (E) isomer | researchgate.net |

Applications of 1 Propyl 1h Pyrazole 4 Carbaldehyde As a Building Block in Complex Molecule Synthesis

Pharmaceutical Intermediates and Drug Development

The pyrazole (B372694) nucleus is a well-established pharmacophore found in numerous approved drugs. ekb.eg The versatility of 1-Propyl-1H-pyrazole-4-carbaldehyde makes it a key intermediate in the development of new pharmaceutical agents.

This compound serves as a crucial starting material for the synthesis of various pyrazole-containing pharmacophores. The aldehyde functionality readily undergoes condensation reactions with a variety of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds, to introduce new functional groups and build more complex heterocyclic systems. ekb.egnih.govresearchgate.net These reactions are fundamental in creating libraries of pyrazole derivatives for high-throughput screening in drug discovery programs. For instance, the Vilsmeier-Haack reaction, a common method for synthesizing pyrazole-4-carbaldehydes, highlights the importance of this class of compounds as precursors to a wide array of bioactive molecules. chemmethod.commdpi.com

While direct synthesis of isoxazoline (B3343090) derivatives from this compound is not extensively detailed in the provided context, the aldehyde group is a key functional handle that can participate in reactions leading to the formation of such heterocycles. Aldehydes are known to react with hydroxylamines to form oximes, which can then undergo further cyclization reactions to yield isoxazolines. This synthetic strategy is a plausible pathway for converting this compound into pyrazole-substituted isoxazoline compounds, which are of interest in medicinal chemistry.

The aldehyde group of this compound is instrumental in the construction of fused pyrazole systems. semanticscholar.org These bicyclic and polycyclic structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for enhanced biological activity. chim.it The aldehyde can participate in intramolecular cyclization reactions or intermolecular condensations followed by cyclization to form a variety of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines. semanticscholar.orgmdpi.com For example, condensation with 5-aminopyrazoles can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. mdpi.com

Table 1: Examples of Fused Pyrazole Systems Derived from Pyrazole-4-carbaldehydes

| Fused System | Precursor(s) | Reaction Type | Reference |

| Pyrazolo[3,4-b]pyridines | Pyrazole-4-carbaldehyde, active methylene nitriles | Condensation/Cyclization | semanticscholar.org |

| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazole-4-carbaldehyde, amines | Condensation/Cyclization | researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | 1H-pyrazole-4-carbaldehydes, 5-amino-1H-pyrazole-4-carbonitrile | Condensation/Cyclization | mdpi.com |

| Pyrazolo[3,4-e]indolizine | 5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde, methylene active nitriles | Condensation/Intramolecular Cyclization | semanticscholar.org |

This table is for illustrative purposes and may not exclusively feature this compound but demonstrates the general reactivity of pyrazole-4-carbaldehydes in forming fused systems.

In the process of drug discovery, lead optimization involves modifying a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. This compound is a valuable tool in this phase. Its aldehyde group allows for the systematic introduction of a wide array of substituents and functional groups, enabling the synthesis of a large number of analogs. nih.gov This facilitates the exploration of structure-activity relationships (SAR), helping medicinal chemists to identify the key molecular features responsible for the desired biological activity. Multicomponent reactions involving pyrazole aldehydes further expand the accessible chemical space for generating diverse molecular scaffolds. nih.gov

Agrochemical Development

The pyrazole scaffold is also prevalent in a number of commercially successful agrochemicals. researchgate.net The synthetic accessibility of derivatives from this compound makes it a relevant building block in the search for new and effective crop protection agents. chim.it

Derivatives of pyrazole have been investigated for their herbicidal properties. nih.govresearchgate.net The aldehyde functionality of this compound can be transformed into various other functional groups or used to link the pyrazole ring to other herbicidally active moieties. For instance, pyrazole derivatives are known to target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant pigment biosynthesis. researchgate.net The synthesis of novel pyrazole-based herbicides often involves the modification of precursors like this compound to optimize their activity against specific weeds while ensuring crop safety. The development of pyrazole-containing herbicides is an active area of research in the agrochemical industry. researchgate.net

Comprehensive Search Reveals Limited Publicly Available Data on Specific Applications of this compound

Despite a thorough review of scientific literature and chemical databases, specific research detailing the application of this compound as a direct building block in the synthesis of pesticidal, insecticidal, luminescent, or chemosensory agents remains limited in the public domain.

It is important to note that the absence of published research does not definitively mean the compound is not used for these purposes. Such applications might be part of proprietary research within commercial entities that is not publicly disclosed.

General Role of the Pyrazole Scaffold in Applied Chemistry

The pyrazole core is a recognized pharmacophore and a key structural motif in a wide range of biologically active compounds and functional materials. This is due to the stability of the pyrazole ring and the ability of its nitrogen atoms to coordinate with metal ions and participate in hydrogen bonding.

In Agrochemicals: Pyrazole derivatives are integral to the design of many commercial pesticides and insecticides. The pyrazole ring often serves as a rigid scaffold to which various functional groups can be attached to optimize biological activity against specific pests. For instance, the related compound, 3-bromo-1H-pyrazole, is a known intermediate in the synthesis of insecticides like chlorantraniliprole.

In Materials Science: The electronic properties of the pyrazole ring make it an attractive component for the development of luminescent materials and chemosensors. The ability to modify the substituents on the pyrazole ring allows for the fine-tuning of photophysical properties such as absorption and emission wavelengths, and quantum yields. While specific studies on this compound are not available, other pyrazole aldehydes, such as 1-phenyl-1H-pyrazole-4-carbaldehyde, have been utilized as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Due to the lack of specific data for this compound in the requested application areas, a detailed article with research findings and data tables as per the user's outline cannot be generated at this time. Further research and publication in the scientific community would be required to elaborate on the specific uses of this particular compound.

Biological Activity and Pharmacological Investigations of Pyrazole Derivatives with Relevance to 1 Propyl 1h Pyrazole 4 Carbaldehyde

Anti-inflammatory Activity

Pyrazole (B372694) derivatives have been extensively studied for their anti-inflammatory effects, with some compounds showing potency comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govbohrium.com

The anti-inflammatory potential of pyrazole derivatives is evaluated using a variety of established experimental models. A commonly used in vivo model is the carrageenan-induced paw edema test in rats. nih.gov This model mimics the acute inflammatory response and is useful for assessing the ability of a compound to reduce swelling. nih.gov The test involves injecting carrageenan, an inflammatory agent, into the paw of a rat and then measuring the resulting edema over time. nih.gov

Another in vivo method is the acetic acid-induced writhing test in mice, which is a model for peripheral analgesia often associated with inflammation. nih.gov

In vitro assays are also crucial for understanding the mechanisms of action. These include protein denaturation assays, where the ability of a compound to prevent heat-induced denaturation of proteins like egg albumin is measured. researchgate.net This is relevant because protein denaturation is implicated in the inflammatory process.

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to modulate key inflammatory pathways. A significant mechanism is the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govalliedacademies.org These cytokines play a central role in the inflammatory cascade. nih.govalliedacademies.org

The inhibition of the nuclear factor kappa B (NF-κB) pathway is another key mechanism. nih.gov NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting NF-κB, certain pyrazole derivatives can effectively dampen the inflammatory response. nih.gov

Numerous studies have compared the anti-inflammatory activity of novel pyrazole derivatives to that of standard NSAIDs. In several instances, newly synthesized pyrazole compounds have exhibited anti-inflammatory effects comparable to or even exceeding those of diclofenac (B195802) sodium. researchgate.netnih.gov For example, certain thiazole-pyrazole based pyrimidine (B1678525) derivatives demonstrated significant inhibition of protein denaturation, a measure of anti-inflammatory activity, when compared to diclofenac sodium. researchgate.net

Similarly, some pyrazoline derivatives have shown higher anti-inflammatory activity than indomethacin (B1671933) in the carrageenan-induced paw edema model. nih.gov In a study comparing nimesulide (B1678887) and diclofenac for acute superficial thrombophlebitis, both drugs showed efficacy in reducing pain and inflammation. nih.gov It has been noted that diclofenac is generally considered a stronger anti-inflammatory drug than paracetamol. researchgate.net The anti-inflammatory activity of some pyrazole derivatives has also been compared to ibuprofen. alliedacademies.org

Anticancer / Antiproliferative Activity

The pyrazole scaffold is a prominent feature in the development of new anticancer agents. nih.govirjmets.com Derivatives of pyrazole have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. nih.govirjmets.com

A key mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This has been observed in various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-468) and human lung carcinoma cells. nih.govresearchgate.net

The apoptotic process can be triggered through different pathways. Some pyrazole derivatives have been shown to induce apoptosis by increasing the levels of reactive oxygen species (ROS) and activating caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Other pyrazole compounds can induce apoptosis by activating the extrinsic pathway through death receptors like TRAIL-R1 and TRAIL-R2, leading to the activation of caspase-8. researchgate.net The intrinsic, or mitochondrial, pathway can also be initiated, which ultimately activates caspase-3. researchgate.net

The cytotoxic potential of pyrazole derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Extensive research has been conducted to evaluate the cytotoxicity of a wide array of pyrazole derivatives. For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were tested against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov One of the most active compounds, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, exhibited an IC50 value of 14.97 μM after 24 hours of treatment. nih.gov

In another study, N-phenylpyrazoline derivatives were evaluated for their anticancer activity against T47D (breast cancer) and WiDr (colorectal cancer) cell lines. ugm.ac.id The compound 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol was found to be the most potent, with IC50 values of 13.11 µg/mL and 3.29 µg/mL against T47D and WiDr cells, respectively. ugm.ac.id

The table below summarizes the IC50 values of various pyrazole derivatives against different cancer cell lines, as reported in the literature.

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| Pyrazole-fused curcumin (B1669340) analogs | MDA-MB-231 (Breast) | 3.64 - 16.13 | nih.gov |

| Pyrazole-fused curcumin analogs | HepG2 (Liver) | 3.64 - 16.13 | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | A549 (Lung) | 8.21 | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | HCT116 (Colorectal) | 19.56 | nih.gov |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | MCF7 (Breast) | 2.82 - 6.28 | nih.gov |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | A549 (Lung) | 2.82 - 6.28 | nih.gov |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | HeLa (Cervical) | 2.82 - 6.28 | nih.gov |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | PC3 (Prostate) | 2.82 - 6.28 | nih.gov |

| Pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) compounds | MCF7 (Breast) | 17.12 | nih.gov |

| Pyrazole and pyrazolo[1,5-a]pyrimidine compounds | HepG2 (Liver) | 10.05 | nih.gov |

| Pyrazole and pyrazolo[1,5-a]pyrimidine compounds | A549 (Lung) | 29.95 | nih.gov |

| Pyrazole and pyrazolo[1,5-a]pyrimidine compounds | Caco2 (Colorectal) | 25.24 | nih.gov |

| Pyrazole derivatives | MDA-MB-468 (Breast) | 6.45 (48h) | nih.gov |

| Pyrazole derivatives of Curcumin | Osteosarcoma cell lines | comparable to Curcumin | mdpi.com |

| Pyrazole carbohydrazide (B1668358) and acetohydrazide derivatives | MDA-MB-231 (Breast) | 5.90 - 6.36 | nih.gov |

| Pyrazole carbohydrazide and acetohydrazide derivatives | A2780 (Ovarian) | 8.57 | nih.gov |

| Pyrazole triazole thiol derivatives | PC-3 (Prostate) | 5.26 - 5.32 | nih.gov |

| Pyrazole carbohydrazide derivatives | B16F10 (Skin) | 6.30 - 6.75 | nih.gov |

| Pyrazole derivatives | NCI 60 cell line panel | 3.81 (full-panel GI50) | rsc.org |

| Pyrazole PTA-1 | A549 (Lung) | 0.17 | mdpi.com |

| Pyrazole PTA-1 | MDA-MB-231 (Breast) | 0.93 | mdpi.com |

| Pyrazole PTA-1 | Jurkat (Leukemia) | 0.32 | mdpi.com |

Modulation of Reactive Oxygen Species (ROS)

Certain pyrazole derivatives have demonstrated the ability to modulate the levels of reactive oxygen species (ROS), which are implicated in various physiological and pathological processes. For instance, the pyrazole derivative ethyl 3-(o-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (MPD) has been shown to inhibit apoptosis in vascular endothelial cells by depressing the levels of ROS, among other signaling molecules. nih.gov In a different context, MPD was found to promote angiogenesis by elevating ROS levels, indicating that the effect of pyrazole derivatives on ROS can be context-dependent. nih.gov This dual role highlights the complexity of ROS signaling and the potential for pyrazole-based compounds to intervene in these pathways. Under conditions of oxidative stress, the upregulation of heat shock proteins can lead to a reduction in ROS production. frontiersin.org

Antimicrobial Activity (Antibacterial, Antifungal)

The antimicrobial properties of pyrazole derivatives are well-documented, with numerous studies reporting their efficacy against a range of pathogenic bacteria and fungi. ijrar.orgnih.govmdpi.comorientjchem.org The incorporation of different functional groups onto the pyrazole ring can significantly influence the antimicrobial spectrum and potency of these compounds. ijrar.org

Pyrazole derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria, including the clinically significant species Escherichia coli and Staphylococcus aureus. nih.govnih.gov For example, a series of pyrazole-thiazole hybrids demonstrated potent activity against methicillin-resistant S. aureus (MRSA). nih.gov Similarly, certain aminoguanidine-derived 1,3-diphenyl pyrazoles have exhibited strong antimicrobial action against various bacterial strains, with some compounds showing better activity against E. coli than the standard drug moxifloxacin. nih.gov However, the effectiveness can vary significantly between different derivatives; some may show strong inhibition against E. coli but have little to no effect on S. aureus. nih.govfrontiersin.org The agar (B569324) well diffusion method is a common technique used to evaluate the antibacterial activity of these compounds. nih.govmdpi.com

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Type | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Pyrazoline-clubbed pyrazole derivatives | P. aeruginosa, S. aureus, E. coli | Moderate growth inhibitors | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus, E. coli | MIC = 1–8 µg/ml | nih.gov |

| Thiazolo-pyrazole derivatives | MRSA | MIC as low as 4 μg/ml | nih.gov |

| Pyrazole-pyrimidinethiones | E. coli | MIC = 12.5 μg/ml | nih.gov |

| Indole-attached imines of pyrazole | Drug-resistant E. coli | IC₅₀ as low as 1.0 μM | nih.gov |

| Pyrazole-thiazole hydrazones | S. aureus | MIC/MBC = 1.9/7.8 μg/ml to 3.9/7.8 μg/ml | nih.gov |

| Imidazo-pyridine substituted pyrazoles | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | MBC <1 μg/ml | nih.gov |

| Pyrazole-nucleus-containing benzofuran | S. aureus, E. coli, K. pneumonia | MIC = 7.81, 15.6, 3.91 μg/ml respectively | nih.gov |

| Pyrazole derivatives | E. coli | Inhibition of 75.6% at 10⁻³ mol/dm³ | frontiersin.org |

| Cu(II) complex with pyrazole ligand | E. coli | 73.1% inhibition at 10⁻⁵ mol/dm³ | nih.govfrontiersin.org |

| Pyrazole-dimedone derivatives | S. aureus, E. faecalis, B. subtilis | Moderate activity | mdpi.com |

| Pyrazole derivatives from multicomponent synthesis | E. coli, K. pneumoniae, P. vulgaris, MRSA, B. subtilis, B. cereus | MIC = 72.8 to 150 μg/mL | mdpi.com |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC₅₀: Half maximal Inhibitory Concentration.

Several pyrazole derivatives have also been investigated for their antifungal properties, particularly against Candida albicans, a common cause of opportunistic fungal infections. nih.govmdpi.comnih.gov For instance, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide was found to completely destroy C. albicans colonies at a concentration of 1000 ppm and exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL. nih.govresearchgate.net The combination of a pyrazole-isoxazole derivative with voriconazole (B182144) has shown remarkable growth inhibition against an azole-resistant strain of C. albicans. acs.orgnih.gov Triazole derivatives containing a phenylethynyl pyrazole side chain have also demonstrated excellent in vitro activities against C. albicans. mdpi.com

**Table 2: Antifungal Activity of Selected Pyrazole Derivatives against *Candida albicans***

| Compound Type | Activity/MIC Value | Reference |

|---|---|---|

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | MIC = 62.5 µg/mL; Complete destruction at 1000 ppm | nih.govresearchgate.net |

| Pyrazole-isoxazole derivative (in combination with voriconazole) | Remarkable growth inhibition | acs.orgnih.gov |

| Triazole derivative with phenylethynyl pyrazole side chain | MIC = 0.0625 µg/mL | mdpi.com |

| Hydrazones of pyrazole-1-carbothiohydrazide | MIC = 2.9–7.8 µg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration.

The agar diffusion method is a widely used technique to screen the antimicrobial activity of newly synthesized compounds. nih.govmdpi.comchemmethod.com In this method, the size of the inhibition zone around a disk or well containing the test compound is indicative of its antimicrobial potency. The results are often compared to those of standard reference drugs to assess the relative efficacy of the new derivatives. For example, the antibacterial activity of some pyrazole derivatives has been compared to standard antibiotics like ampicillin, gentamycin, and chloramphenicol. mdpi.comchemmethod.com Similarly, antifungal activity is often benchmarked against drugs like clotrimazole (B1669251) and fluconazole. nih.govnih.gov In some studies, pyrazole derivatives have shown activity comparable or even superior to these established drugs. nih.govnih.gov

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Several studies have highlighted the potential of pyrazole derivatives as antileishmanial agents. nih.govnih.govacademicjournals.org Both open-chain and cyclized pyrazole derivatives have demonstrated significant activity against Leishmania major promastigotes and amastigotes, with some compounds showing higher potency than the standard drug miltefosine (B1683995). nih.gov Pyrazolylpyrazoline derivatives have also been identified as promising dual-acting antimalarial and antileishmanial agents. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of key parasitic enzymes like pteridine (B1203161) reductase (PTR1). nih.govnih.gov

Table 3: Antileishmanial Activity of Selected Pyrazole Derivatives

| Compound Type | Leishmania Species | Activity/IC₅₀ Value | Reference |

|---|---|---|---|

| Open chain and cyclized pyrazole derivatives | L. major amastigotes | IC₅₀ = 1.45 ± 0.08 μM and 2.30 ± 0.09 μM | nih.gov |

| Pyrazolylpyrazoline derivatives | L. aethiopica promastigote and amastigote forms | Promising activity compared to miltefosine and amphotericin B deoxycholate | nih.gov |

| Phenyl pyrazoline with propanoyl side chain | L. donovani | IC₅₀ = 0.0112 µg/mL | academicjournals.org |

| Phenyl pyrazoline derivative | L. aethiopica amastigote | IC₅₀ = 0.28±0.03 µg/mL | academicjournals.org |

IC₅₀: Half maximal Inhibitory Concentration.

Enzyme Inhibition Studies (e.g., Oxidoreductases, COX-2)

The biological effects of many pyrazole derivatives are attributed to their ability to inhibit specific enzymes. For instance, certain pyrazole compounds have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.govnih.gov This has led to the development of pyrazole-based anti-inflammatory drugs. nih.gov In the context of antileishmanial activity, pyrazole derivatives have been shown to target oxidoreductases like Leishmania major pteridine reductase (Lm-PTR1). nih.gov The inhibition of such crucial enzymes disrupts the metabolic pathways of the parasite, leading to its death.

Table 4: Enzyme Inhibition by Pyrazole Derivatives

| Enzyme | Type of Pyrazole Derivative | Inhibition Potency (IC₅₀) | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Substituted pyrazole derivatives | 0.043-0.56 μM | nih.gov |

| Leishmania major pteridine reductase (Lm-PTR1) | Open chain and cyclized pyrazole derivatives | Putative target | nih.gov |

IC₅₀: Half maximal Inhibitory Concentration.

Interactions with Biological Macromolecules (e.g., Protein Binding, Schiff Base Formation)

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. For pyrazole derivatives, and specifically for an aldehyde-containing compound like 1-propyl-1H-pyrazole-4-carbaldehyde, these interactions can be pivotal in eliciting a biological response.

One of the most significant reactions involving an aldehyde group is the formation of a Schiff base . Schiff bases, or imines, are formed through the condensation of a carbonyl compound (like an aldehyde or ketone) with a primary amine. In a biological context, the aldehyde group of this compound can react with the primary amino groups present in biological macromolecules, such as the side chain of the amino acid lysine (B10760008) in proteins. researchgate.netekb.egnih.govrasayanjournal.co.in This reaction involves a nucleophilic addition to form a hemiaminal intermediate, which then dehydrates to form the stable imine linkage.

The formation of such a covalent bond between the pyrazole derivative and a protein can have profound effects on the protein's function, potentially leading to inhibition or modulation of its activity. This mechanism is a known strategy in drug design. For instance, numerous studies have reported the synthesis of Schiff bases from various pyrazole-4-carbaldehydes and their subsequent evaluation for a range of biological activities, including antimicrobial and anticancer effects. nih.gov

Interactive Table: Reactivity of Pyrazole-4-carbaldehydes in Schiff Base Formation

| Reactant 1 | Reactant 2 | Product | Significance | Reference |

| Pyrazole-4-carbaldehyde derivative | Primary Amine | Pyrazole Schiff Base | Formation of a C=N bond, crucial for certain biological activities. | researchgate.netekb.eg |

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 4-(4-aminophenyl)morpholine | Schiff Base | Synthesis of novel compounds for antimicrobial screening. | researchgate.net |

| 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Aromatic Amines | Schiff Bases | Creation of new potential antitumor and anticancer agents. | ekb.eg |

Structure-Activity Relationship (SAR) Studies for Pyrazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, SAR studies have revealed key insights into the features that govern their pharmacological effects. researchgate.net

For pyrazole-4-carbaldehyde derivatives, SAR studies often focus on the following aspects:

Substituents on the Pyrazole Ring: The nature of the substituent at the N1 position (in this case, a propyl group) can influence the compound's solubility and ability to cross cell membranes. Different alkyl or aryl groups at this position can significantly alter the biological activity profile.

The Aldehyde Group: The aldehyde at the C4 position is a key functional group. Its reactivity, particularly in forming Schiff bases, is a critical determinant of the mechanism of action for many of these compounds. Modifications to this group would drastically change the compound's biological properties.

Other Substituents: The presence of other groups on the pyrazole ring or on any aryl rings attached to it can fine-tune the electronic and steric properties of the molecule, enhancing its potency or selectivity for a particular biological target. For example, the introduction of electron-releasing groups on phenyl rings attached to a pyrazole heterocycle has been shown to increase the electron-donating capacity, which can be important for antioxidant activity. researchgate.net

Interactive Table: General SAR Insights for Pyrazole Derivatives

| Structural Feature | Influence on Activity | Example from Literature | Reference |

| Substituents at N1-position | Affects solubility and membrane permeability. | Varied N-aryl moieties were evaluated for their impact on enzyme inhibition. | nih.gov |

| Functional group at C4-position | The aldehyde group allows for covalent bond formation (Schiff base). | Pyrazole-4-carbaldehyde is a common precursor for biologically active compounds. | researchgate.netchemmethod.com |

| Substituents at other ring positions (C3, C5) | Modulates steric and electronic properties, influencing binding affinity and selectivity. | Introduction of different sized groups at positions 3 and 5 of the pyrazole ring altered inhibitory activity against meprin α. | nih.gov |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The primary route for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. umich.eduresearchgate.netresearchgate.netresearchgate.netktu.edumdpi.com This reaction typically involves the formylation of a corresponding hydrazone. umich.eduresearchgate.net Future research could focus on optimizing this method for 1-propyl-1H-pyrazole, aiming for higher yields and more environmentally benign reaction conditions.

A potential area of exploration is the development of greener synthetic routes. This could involve the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for other pyrazole (B372694) derivatives. researchgate.net The use of solid acid catalysts or ionic liquids could also offer more sustainable alternatives to traditional reagents. researchgate.net

Design and Synthesis of Advanced Derivatives with Enhanced Biological Profiles

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. nih.govekb.eg Derivatives of pyrazole have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netnih.govekb.eg The aldehyde functionality of 1-Propyl-1H-pyrazole-4-carbaldehyde serves as a versatile handle for the synthesis of a diverse library of derivatives.

Future research should focus on the rational design of derivatives with enhanced biological profiles. For instance, condensation of the carbaldehyde with various amines, hydrazines, and active methylene (B1212753) compounds can yield Schiff bases, hydrazones, and chalcone-like molecules, respectively. umich.eduresearchgate.netekb.eg These new compounds can then be screened for a variety of biological activities.

A particularly promising area is the development of hybrid molecules that combine the this compound scaffold with other known pharmacophores. This approach has been successful in generating potent therapeutic agents. For example, pyrazole-chalcone hybrids have shown significant anti-inflammatory and antioxidant activities. dntb.gov.ua

The following table outlines potential classes of derivatives that could be synthesized from this compound and their potential biological targets.

| Derivative Class | Potential Biological Activity |

| Schiff Bases | Antibacterial, Antifungal, Anticancer |

| Hydrazones | Anticancer, Anti-inflammatory, Anticonvulsant |

| Chalcones | Anti-inflammatory, Antioxidant, Anticancer |

| Pyrazolines | Antimicrobial, Antidepressant, Anticancer |

| Fused Pyrazoles | Kinase inhibitors, Antiviral |

Targeted Drug Discovery and Development Based on Pyrazole Scaffold

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets with high affinity and selectivity. nih.gov Several approved drugs, such as the anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil, contain a pyrazole core. nih.gov

Future research should leverage the this compound scaffold for targeted drug discovery programs. This would involve identifying specific biological targets, such as enzymes or receptors implicated in disease, and then designing and synthesizing derivatives of this compound that can modulate the activity of these targets.

For example, pyrazole derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. researchgate.netnih.gov Derivatives of this compound could be designed and screened for their COX-2 inhibitory activity, potentially leading to the development of new anti-inflammatory drugs. Similarly, the anticancer potential of pyrazole derivatives could be explored by targeting key proteins involved in cancer cell proliferation and survival. ekb.egdntb.gov.ua

Application in New Material Science Areas

The unique photophysical and electronic properties of pyrazole derivatives make them attractive candidates for applications in material science. mdpi.commdpi.com For instance, pyrazoline derivatives are known for their fluorescent properties and have been used as optical brighteners and in chemosensors. mdpi.com

Future research could explore the potential of this compound as a building block for novel organic materials. The aldehyde group can participate in polymerization reactions, leading to the formation of pyrazole-containing polymers with unique thermal and optical properties. These materials could find applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.commanchester.ac.uk